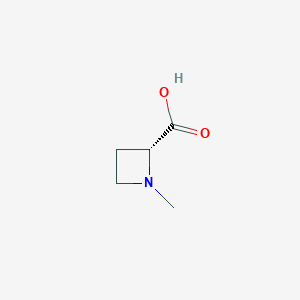

(R)-1-Methylazetidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMFKYCFKRTRC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255883-21-7 | |

| Record name | (2R)-1-methylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Methylazetidine-2-carboxylic acid introduction

An In-depth Technical Guide to (R)-1-Methylazetidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a proline analogue, its rigid four-membered ring structure offers a unique scaffold that can impart desirable physicochemical and pharmacological properties to parent molecules. This guide provides a comprehensive overview of its chemical properties, advanced synthetic strategies, and strategic applications in drug design. We will explore the mechanistic basis for its utility as a proline mimic, detail exemplary experimental protocols for its synthesis and characterization, and discuss its role in modulating biological pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural attributes of this versatile building block.

Introduction: The Strategic Value of a Constrained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain, which is intermediate between the highly reactive aziridine and the more flexible five-membered pyrrolidine, provides a unique combination of stability and controlled reactivity.[1] this compound belongs to this important class of compounds. It is an analogue of the proteinogenic amino acid proline, where the five-membered pyrrolidine ring is replaced by the more compact and rigid N-methylated azetidine ring.

This structural modification has profound implications for molecular design:

-

Conformational Rigidity: The azetidine scaffold restricts the bond rotations available to the molecule, locking it into a more defined three-dimensional shape. This can lead to higher binding affinity and selectivity for biological targets.

-

Novel Chemical Space: The specific stereochemistry and substitution pattern provide unique vectors for further chemical modification, allowing chemists to explore novel regions of chemical space that are inaccessible with traditional proline-based structures.

-

Improved Pharmacokinetic Properties: Incorporation of the azetidine moiety can enhance metabolic stability, cell permeability, and other key pharmacokinetic parameters by altering the molecule's polarity and susceptibility to enzymatic degradation.

This guide will serve as a technical resource, delving into the synthesis, properties, and strategic deployment of this compound as a high-value building block in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | (2R)-1-Methylazetidine-2-carboxylic acid | - |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [3] |

| CAS Number | 1184858-90-9 (unspecified stereochemistry) | [3] |

| Parent Compound (R-form) | (R)-Azetidine-2-carboxylic acid | [4] |

| Canonical SMILES | CN1CC[C@H]1C(=O)O | - |

| Appearance | Typically a solid | [5] |

| Structural Class | Non-proteinogenic α-amino acid, Heterocycle | [5] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure azetidines presents a significant chemical challenge due to the strain of the four-membered ring. However, several robust strategies have been developed to access these valuable scaffolds. The synthesis of the target molecule typically involves two key stages: the formation of the chiral azetidine-2-carboxylic acid core and the subsequent N-methylation.

Asymmetric Synthesis of the Azetidine Core

Achieving the correct (R)-stereochemistry at the C2 position is paramount. Common approaches often start from readily available chiral precursors:

-

From Aspartic Acid: A well-established method involves the cyclization of a suitably protected aspartic acid derivative. This approach conserves the inherent chirality of the starting material, providing a direct route to the enantiopure product.[6]

-

From α,γ-diaminobutyric acid: Another classical approach involves the treatment of α,γ-diaminobutyric acid with nitrous and hydrochloric acids, followed by cyclization, to form the azetidine ring.[5]

-

Modern Asymmetric Methods: More recent methodologies employ asymmetric catalysis or chiral auxiliaries to construct the ring with high enantioselectivity. For instance, zinc-mediated asymmetric additions to glyoxylic acid derivatives have been used to prepare enantiopure L-azetidine-2-carboxylic acid and its analogues.[7]

N-Methylation

Once the (R)-azetidine-2-carboxylic acid core (often with protecting groups on the acid and/or the nitrogen) is synthesized, the final N-methylation step can be achieved. A common method is reductive amination, where the N-H of the azetidine precursor reacts with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-methyl group.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Application in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a proline surrogate to create conformationally restricted peptides and small molecules.

Proline Mimicry and Conformational Constraint

Proline's unique cyclic structure plays a critical role in defining the secondary structure of peptides and proteins, often inducing β-turns. Azetidine carboxylic acids, as proline analogues, can enforce even tighter conformational constraints.[8] This rigidity can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

Caption: Role as a conformationally constrained proline mimic in molecular design.

Biological Activity of Azetidine Carboxylic Acids

The parent compound, azetidine-2-carboxylic acid, is a naturally occurring non-proteinogenic amino acid found in plants like lily of the valley and sugar beets.[5][8] Its biological activity stems from its ability to be mistakenly incorporated into proteins in place of proline.[5][9][10] This misincorporation can lead to:

-

Protein Misfolding and Aggregation: The smaller, more strained ring alters the polypeptide backbone, disrupting proper protein folding.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, which can ultimately lead to apoptosis (programmed cell death).[9]

-

Inhibition of Collagen Synthesis: Due to its effects on protein synthesis, it has been shown to be an inhibitor of collagen production and exhibits antiangiogenic properties.[8]

These properties make azetidine-containing molecules interesting candidates for anticancer and anti-inflammatory research.[2][9]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on (R)-1-Methylazetidine-2-carboxylic Acid as a Proline Analog

Abstract: The unique conformational constraints of proline are fundamental to the structure and function of countless peptides and proteins. Modifying this critical residue offers a powerful strategy for tuning the biological and pharmacological properties of peptide-based therapeutics. This guide provides a comprehensive technical overview of (R)-1-Methylazetidine-2-carboxylic acid, a constrained, N-methylated proline analog. We delve into the rationale for its design, its synthesis, its profound impact on peptide conformation, and its application in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid analogs to overcome challenges in peptide science, such as proteolytic instability and poor bioavailability.

The Foundational Role of Proline and the Rationale for Constrained Analogs

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom into a five-membered pyrrolidine ring.[1] This structure imposes significant conformational restrictions on the peptide backbone, limiting the Ramachandran (φ, ψ) space available to the residue and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] While in most peptide bonds the trans conformation is overwhelmingly favored, the Xaa-Pro bond has a relatively low energy barrier to isomerization, allowing a significant population of the cis isomer to exist, which is often critical for protein folding and function.[1][3]

However, the inherent flexibility of many peptide ligands can be a liability in drug development, leading to poor receptor affinity and susceptibility to enzymatic degradation.[4] The introduction of conformationally restricted amino acids is a proven strategy to rigidify a peptide's structure, pre-organizing it into a bioactive conformation and enhancing its metabolic stability.[5] this compound represents a dual-strategy approach to proline modification:

-

Ring Contraction: The four-membered azetidine ring is more constrained than proline's five-membered ring. This contraction alters the endocyclic torsion angles and the puckering of the ring system, which in turn influences the backbone dihedral angles.[6]

-

N-Methylation: The addition of a methyl group to the backbone nitrogen atom introduces steric hindrance and, crucially, removes the amide proton. This modification enhances resistance to proteases, improves membrane permeability and oral bioavailability, and strongly influences the cis/trans equilibrium of the preceding peptide bond.[7][8][9]

By combining these two features, this compound serves as a powerful tool to dissect structure-activity relationships (SAR) and to engineer peptides with superior drug-like properties.

Caption: Structural comparison of key proline analogs.

Synthesis of this compound

The stereoselective synthesis of this compound is a non-trivial process that requires careful control of stereochemistry and the use of appropriate protecting groups. While numerous methods exist for azetidine synthesis, a practical approach can be adapted from established literature procedures for similar chiral building blocks.[10][11] The following workflow outlines a robust synthetic strategy.

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.com]

- 2. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

Introduction: The Rise of a Strained Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Novel Azetidine Carboxylic Acids

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles has led researchers to explore beyond the conventional flat, aromatic structures that have long dominated drug pipelines. This has ignited a surge of interest in sp³-rich, three-dimensional scaffolds that offer superior physicochemical properties and access to previously unexplored chemical space.[1] Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged" scaffold.[1][2]

Azetidine carboxylic acids, in particular, are powerful building blocks in drug design. They serve as conformationally constrained analogues of natural amino acids like proline and β-proline, offering a unique tool to modulate peptide and protein conformation.[3][4] Their inherent ring strain and distinct stereoelectronic properties can lead to significant improvements in metabolic stability, aqueous solubility, and binding affinity.[5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and application of novel azetidine carboxylic acids, grounded in field-proven insights and methodologies.

The Azetidine Advantage: A Physicochemical Primer

The utility of the azetidine scaffold stems from its unique structural and electronic properties, which distinguish it from more common five- and six-membered rings like pyrrolidine and piperidine.

-

Conformational Rigidity: The four-membered ring is significantly more constrained than proline's five-membered ring. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[6] While the proline ring exists in "up" or "down" puckered states, the azetidine ring is less puckered, altering the backbone structure of peptides into which it is incorporated.[3][7]

-

Improved Physicochemical Properties: The introduction of an azetidine moiety often enhances aqueous solubility and reduces lipophilicity compared to larger carbocyclic or heterocyclic analogues.[5] This is a critical advantage in drug design, addressing common challenges related to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Bioisosteric Replacement: Azetidines are versatile bioisosteres.[1] They can replace larger rings like piperidines and morpholines to improve properties or act as proline surrogates to probe structure-activity relationships (SAR) and lock in bioactive conformations.[8][9] The nitrogen atom also provides a convenient vector for further chemical modification.

To quantify these differences, a comparison with the ubiquitous L-proline is instructive.

| Property | L-Proline | L-Azetidine-2-Carboxylic Acid | Rationale for Difference |

| Ring Size | 5-membered | 4-membered | Fundamental structural difference. |

| Ring Pucker | Cγ-endo/Cγ-exo | Less puckered | Increased ring strain in the 4-membered ring limits puckering amplitude.[7] |

| Conformational Flexibility | More constrained than acyclic amino acids | More rigid than proline | The smaller ring size significantly restricts bond rotation.[3] |

| Biological Role | Proteinogenic amino acid | Non-proteinogenic amino acid; Proline mimic | Can be misincorporated into proteins in place of proline, leading to toxicity in some organisms but providing a tool for therapeutic intervention.[10][11] |

Synthetic Strategies for Forging the Azetidine Ring

The synthesis of azetidines has historically been challenging due to their inherent ring strain.[2] However, modern organic chemistry has furnished a robust toolbox of methods to access these valuable scaffolds, often with excellent stereocontrol.

Intramolecular Cyclization: The Workhorse Approach

The most common strategy involves the intramolecular cyclization of a γ-functionalized α-amino acid precursor. This typically involves activating a hydroxyl group on the γ-carbon of a protected 2-amino-4-hydroxybutanoic acid derivative.

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Facile and practical syntheses of both enantiomers of azetidine-2-carboxylic acid often depart from inexpensive starting materials, with key steps including the construction of the ring via intramolecular alkylation using a chiral auxiliary to guide stereochemistry.[12]

Ring System Transformations

Novel azetidines can be synthesized through the rearrangement of other heterocyclic systems. A notable example is the thermodynamically controlled thermal isomerization of 2-(bromomethyl)aziridines. The kinetically favored three-membered aziridine ring can be expanded to the more stable four-membered azetidine ring, often by refluxing in a suitable solvent like DMSO.[13][14][15] This method provides a powerful route to 3-substituted azetidine-3-carboxylic acid derivatives.[13]

Modern Synthetic Innovations

Recent advances have further expanded the synthetic repertoire:

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between imines and alkenes, represents a direct and atom-economical route to functionalized azetidines.[16][17]

-

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination allows for the direct formation of the azetidine ring from an open-chain amine precursor, offering a modern and efficient alternative to classical cyclization.[17]

-

Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition: This sequence is particularly useful for synthesizing 3-substituted azetidine derivatives. An HWE reaction on an N-Boc-azetidin-3-one generates an α,β-unsaturated ester, which can then undergo an aza-Michael addition with various nitrogen nucleophiles to introduce diversity at the 3-position.[4][18]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale. For instance, while intramolecular cyclization is robust for 2-substituted azetidines, ring expansion or HWE/Michael addition strategies are often preferred for accessing 3-substituted analogues.

Core Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

To ensure trustworthiness and provide actionable insights, this section details a representative, self-validating protocol. This method is adapted from established literature procedures, such as those starting from γ-butyrolactone, which offer a clean and scalable route.[19][20]

Objective: To synthesize (S)-Azetidine-2-carboxylic acid in high enantiomeric purity.

Workflow Overview:

Caption: Stepwise synthesis of (S)-Azetidine-2-carboxylic acid from γ-butyrolactone.

Step 1: Bromination and Esterification of γ-Butyrolactone

-

Rationale: This initial step opens the lactone ring and installs the necessary leaving group (bromide) for the subsequent cyclization. Performing this in an alcoholic solvent (e.g., methanol) directly yields the corresponding ester.

-

To a solution of γ-butyrolactone (1.0 eq) in methanol, slowly add bromine (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate.

-

Purify the crude methyl 4-bromobutanoate by vacuum distillation.

-

Validation: ¹H NMR should confirm the disappearance of lactone protons and the appearance of a methyl ester singlet (~3.7 ppm) and a bromomethyl triplet (~3.5 ppm).

-

Step 2: Cyclization with a Chiral Amine

-

Rationale: This is the key ring-forming and stereochemistry-inducing step. Using an optically active amine like (S)-α-methylbenzylamine acts as a chiral auxiliary. The base facilitates the intramolecular SN2 reaction.

-

Dissolve methyl 4-bromobutanoate (1.0 eq) and (S)-α-methylbenzylamine (2.5 eq) in acetonitrile.

-

Add potassium carbonate (3.0 eq) and heat the mixture to reflux for 48 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of N-((S)-α-methylbenzyl)azetidine-2-carboxylates by column chromatography.

-

Validation: HRMS will confirm the mass of the cyclized product. ¹H and ¹³C NMR will show characteristic shifts for the azetidine ring protons.

-

Step 3: Hydrogenolytic Deprotection

-

Rationale: The chiral auxiliary must be removed. Catalytic hydrogenation cleaves the benzylic N-C bond, leaving the free secondary amine of the azetidine ring.

-

Dissolve the purified azetidine ester (1.0 eq) in methanol.

-

Add Palladium on carbon (10% w/w, 0.1 eq).

-

Subject the mixture to a hydrogen atmosphere (50 psi) and stir for 24 hours.

-

Filter the reaction through Celite to remove the catalyst and concentrate the solvent.

-

Validation: TLC analysis will show the consumption of starting material and the formation of a more polar product. ¹H NMR will confirm the absence of the α-methylbenzyl group protons.

-

Step 4: Hydrolysis and Isolation

-

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid.

-

Dissolve the crude methyl azetidine-2-carboxylate in a 1:1 mixture of water and methanol.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

-

Acidify the solution to pH ~3 with 1M HCl.

-

Concentrate the solution to dryness and triturate the resulting solid with hot isopropanol to isolate the product.

-

Validation: Final product identity and purity are confirmed by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine enantiomeric excess (>99% ee is achievable). The melting point should be consistent with literature values (~215 °C).[10]

-

Applications in Drug Discovery: From Building Block to Bioactive Molecule

The true value of novel azetidine carboxylic acids is realized when they are incorporated into larger molecules to address specific therapeutic challenges.

Constrained Scaffolds for Potent Inhibitors

The rigid azetidine framework is ideal for designing potent enzyme inhibitors. By replacing a more flexible proline linker with an (R)-azetidine-2-carboxamide, researchers developed a new class of direct, small-molecule STAT3 inhibitors with sub-micromolar potency.[21] The azetidine scaffold was critical for orienting the other pharmacophoric elements for optimal binding in the STAT3 SH2 domain, a notoriously difficult target.[21][22]

Caption: Azetidine as a rigidifying linker enhances binding affinity.

Modulating Pharmacokinetics (PK)

The difficulties in synthesizing azetidines have historically limited their use.[1] However, their increasing accessibility has allowed for their strategic deployment to fine-tune PK properties. In many cases, replacing a piperidine or pyrrolidine ring with an azetidine can decrease lipophilicity and improve metabolic stability, leading to better oral bioavailability and a more favorable overall drug profile.[5] Several approved drugs, including the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, feature an azetidine moiety, underscoring the therapeutic relevance of this scaffold.[5][6]

Conclusion and Future Outlook

The discovery of novel azetidine carboxylic acids is no longer a niche synthetic challenge but a mainstream strategy in modern medicinal chemistry. Their unique conformational and physicochemical properties provide a powerful platform for designing next-generation therapeutics with enhanced potency and optimized ADME profiles. Advances in synthetic methodology, including C-H functionalization and biocatalysis, will continue to make ever more complex and diverse azetidine building blocks accessible.[17][23] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the small but mighty azetidine ring is poised to play an increasingly significant role in the future of drug discovery.

References

- Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- ResearchGate. (n.d.). Examples of azetidine-based bioisosters.

- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15826-15855. [Link]

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49383. [Link]

- ACS Publications. (2024). De Novo Biosynthesis of l-Azetidine-2-carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]

- Google Patents. (1999).

- PubMed. (1976). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

- Taylor & Francis Online. (2005). Azetidine-2-carboxylic acid. From lily of the valley to key pharmaceuticals. A jubilee review.

- Taylor & Francis Online. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

- ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 6049-6053. [Link]

- PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]

- ACS Publications. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(23), 9458-9461. [Link]

- ACS Publications. (1981). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 46(8), 1727-1728. [Link]

- ResearchGate. (2012). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3843-3847. [Link]

- ResearchGate. (2016). Biologically active compounds with azetidine rings.

- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.

- PubMed. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(13), 3493-3501. [Link]

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- ResearchGate. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.

- PubMed. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]

- PubMed. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

- PubMed. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646-2657. [Link]

- ACS Publications. (2011). Proline Analogues. Chemical Reviews, 111(11), 6961-7001. [Link]

- MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10228. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of azetidines.

- Wiley Online Library. (2023). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 29(47). [Link]

- ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature.

- PubMed. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]

- MDPI. (2014). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 19(6), 7315-7348. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Azetidines - Enamine [enamine.net]

- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. baranlab.org [baranlab.org]

- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Introduction: A Constrained Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide to (R)-1-Methylazetidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

This compound is a non-canonical, conformationally restricted amino acid that has garnered significant interest within the drug discovery community. As a saturated four-membered aza-heterocycle, it serves as a valuable proline analogue, offering a rigid structural scaffold that can impart unique physicochemical and pharmacological properties to parent molecules.[1][2][3] Unlike its parent compound, L-azetidine-2-carboxylic acid—a natural product known for its toxicity due to misincorporation into proteins in place of proline—the N-methylation in this compound fundamentally alters its biological profile.[4][5][6] This modification blocks its ability to be integrated during protein biosynthesis, thereby mitigating toxicity and establishing it as a desirable building block for designing novel therapeutics.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, physicochemical properties, and strategic applications, offering field-proven insights into its role as a critical component in the medicinal chemist's toolkit.

Physicochemical and Computed Properties

A clear understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug design. The key identifiers and computed characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [7] |

| Molecular Weight | 115.13 g/mol | [7] |

| CAS Number | 1184858-90-9 | [7] |

| IUPAC Name | (2R)-1-methylazetidine-2-carboxylic acid | [7] |

| SMILES | CN1CC[C@H]1C(=O)O | N/A |

| InChI Key | InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | [7] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| LogP (Computed) | -0.1 | [8] |

Asymmetric Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure this compound is a non-trivial process that requires precise stereochemical control. While numerous methods exist for racemic or L-azetidine-2-carboxylic acid, this guide outlines a robust, multi-step asymmetric synthesis adapted from established principles of chiral auxiliary-guided reactions and intramolecular cyclization.[9][10] This approach ensures the desired (R)-stereochemistry at the C2 position.

The overall synthetic workflow can be visualized as a three-stage process: formation of the chiral precursor, construction of the azetidine ring, and final modification to yield the target compound.

Caption: Figure 1. Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxylic acid Precursor

This protocol details the key steps of intramolecular alkylation and deprotection, adapted from methodologies for preparing enantiopure azetidine-2-carboxylic acid.[9][10][11]

Step 1: Synthesis of Diethyl 2-(((R)-1-phenylethyl)amino)malonate

-

To a solution of (R)-(+)-α-methylbenzylamine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture to reflux for 16 hours.

-

Cool the reaction to room temperature and then reduce the aminomethylene intermediate in situ by adding sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the chiral aminomalonate.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

-

Dissolve the aminomalonate from Step 1 (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add cesium carbonate (2.0 eq) to the solution. The use of cesium carbonate is crucial for achieving high yields in this four-membered ring formation.[11]

-

Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with diethyl ether.

-

The crude product, a protected azetidine-2,2-dicarboxylate, is purified by chromatography.

Step 3: Decarboxylation and Deprotection

-

Perform a Krapcho dealkoxycarbonylation on the product from Step 2. This step preferentially removes one of the ester groups to yield the desired monoester.[11]

-

The chiral auxiliary is then removed via hydrogenolysis. Dissolve the monoester in ethanol and add Pearlman's catalyst (palladium hydroxide on carbon).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to yield the enantiomerically pure (R)-azetidine-2-carboxylic acid ester.

Step 4: N-Methylation and Hydrolysis

-

The secondary amine of the (R)-azetidine-2-carboxylic acid ester can be methylated using various standard procedures, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by reductive amination.

-

Following N-methylation, the ester is hydrolyzed to the final carboxylic acid using aqueous lithium hydroxide or sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Biological Activity and Rationale for Use in Drug Design

The parent compound, L-azetidine-2-carboxylic acid (Aze), is a potent natural toxin because it is a structural mimic of L-proline.[4][12] It is recognized by prolyl-tRNA synthetase and misincorporated into growing polypeptide chains. This substitution disrupts protein structure and function due to the smaller, more strained four-membered ring, leading to protein misfolding, induction of the unfolded protein response, and cellular toxicity.[5][12] This toxic mechanism makes Aze itself unsuitable for therapeutic applications.

Caption: Figure 2. Structural comparison and rationale for use.

The introduction of an N-methyl group on this compound is a critical design choice that circumvents this toxicity. The resulting tertiary amine can no longer act as a substrate for acylation by tRNA, preventing its incorporation into proteins. This detoxification transforms the molecule from a toxin into a valuable building block.

The primary utility of this compound in drug discovery lies in its function as a conformationally constrained scaffold .[2][13] The rigid azetidine ring restricts the rotational freedom of the molecule compared to acyclic or larger ring analogues. When incorporated into a drug candidate, this rigidity can:

-

Improve Binding Affinity: By pre-organizing the molecule into a bioactive conformation that fits a target receptor or enzyme active site, the entropic penalty of binding is reduced, potentially leading to higher affinity and potency.

-

Enhance Selectivity: The defined three-dimensional structure can favor binding to a specific target over off-targets, reducing side effects.

-

Optimize Physicochemical Properties: The azetidine motif can influence properties like solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug. The azetidine ring has gained significant popularity in drug discovery, with several approved drugs now containing this moiety.[13]

It is frequently used as a replacement for proline or other cyclic amino acids in peptidomimetics or as a core fragment to which other functional groups are attached, exploring chemical space with defined vectors.[14]

Conclusion

This compound represents a sophisticated molecular tool for the modern medicinal chemist. Its synthesis, while demanding, provides access to an enantiomerically pure, conformationally constrained building block with significant potential. By understanding the foundational toxicity of its parent compound and the critical role of N-methylation in negating this effect, researchers can confidently employ this scaffold to engineer next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. Its continued application in drug discovery campaigns is expected to yield novel candidates across a wide range of therapeutic areas.[13]

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of azetidine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Natural Occurrence of Azetidine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid and its derivatives represent a fascinating and increasingly important class of naturally occurring non-proteinogenic amino acids. Their structural similarity to proline allows them to act as metabolic antagonists, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, delving into their biosynthesis, the organisms that produce them, and their known biological roles. Furthermore, it outlines established methodologies for their extraction, isolation, and characterization, and explores their significant potential in the realm of drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists interested in harnessing the unique chemical and biological properties of these four-membered heterocyclic compounds.

Introduction: The Significance of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that functions as a structural analog of proline, differing by the presence of a four-membered ring instead of a five-membered one.[1][2] This seemingly subtle structural difference has profound biological consequences. Aze can be mistakenly incorporated into proteins in place of proline, leading to the production of abnormal proteins with compromised biological function.[3][4] This antimetabolite activity underpins its toxicity to a wide range of organisms and is a key factor in its ecological role as a defensive compound in the plants that produce it.[1][5] The inherent ring strain of the azetidine moiety also imparts unique conformational constraints, making it an attractive scaffold for medicinal chemists.[6][7] The diverse pharmacological activities exhibited by azetidine-containing compounds, including anticancer, antibacterial, and antiviral properties, have spurred significant interest in their potential as therapeutic agents.[7][8]

Natural Sources of Azetidine-2-Carboxylic Acid and Its Derivatives

Azetidine-2-carboxylic acid and its derivatives are found across different biological kingdoms, from plants to bacteria.

Plant Kingdom

The initial discovery of azetidine-2-carboxylic acid was in members of the plant kingdom. It is particularly abundant in species of the Liliaceae family, such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum officinale).[1][9] It is also found in numerous plants within the Fabaceae (bean) family and has been detected in common vegetables like table beets, garden beets, and sugar beets.[1][4] The (S)-enantiomer is the naturally occurring form.[10]

Table 1: Selected Plant Sources of Azetidine-2-Carboxylic Acid

| Plant Family | Species | Common Name | Reference(s) |

| Asparagaceae | Convallaria majalis | Lily of the Valley | [1][10] |

| Asparagaceae | Polygonatum officinale | Solomon's Seal | [1] |

| Fabaceae | Various species | - | [1] |

| Amaranthaceae | Beta vulgaris | Beet | [1][4] |

Microbial Sources

More recently, the biosynthesis of azetidine-2-carboxylic acid has been identified in bacteria. For instance, the pathogenic bacterium Pseudomonas aeruginosa produces azetidine-containing alkaloids known as azetidomonamides.[11] The discovery of AZE synthases in diverse bacterial phyla suggests that azetidine-containing metabolites may be more widespread in the microbial world than previously understood.[12][13]

Biosynthesis of Azetidine-2-Carboxylic Acid

The biosynthetic pathway for azetidine-2-carboxylic acid has been a subject of significant research. In bacteria, the formation of the azetidine ring is catalyzed by a class of enzymes known as AZE synthases.[12] These enzymes utilize S-adenosylmethionine (SAM) as a substrate, catalyzing an intramolecular 4-exo-tet cyclization to yield azetidine-2-carboxylic acid and 5'-methylthioadenosine (MTA).[13] This enzymatic transformation is remarkable as it forms a highly strained four-membered ring.[12] The biosynthesis in plants is believed to follow a similar mechanism, though the specific enzymes have been less characterized.[14]

Caption: Biosynthesis of Azetidine-2-Carboxylic Acid from SAM.

Biological Activity and Mechanism of Action

The primary mechanism of action for azetidine-2-carboxylic acid is its role as a proline antagonist.[3] Due to its structural similarity, it is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[15] The presence of the smaller, more strained azetidine ring in place of proline's pyrrolidine ring can lead to:

-

Protein Misfolding: The altered bond angles and conformational constraints imposed by the azetidine ring can disrupt the proper folding of proteins.[1]

-

Impaired Protein Function: The misfolded proteins often have reduced or abolished biological activity.[3]

-

Cellular Stress Responses: The accumulation of misfolded proteins can trigger the unfolded protein response (UPR), a global stress response in cells.[5]

These effects manifest as a wide range of toxic and teratogenic disorders in various organisms.[1] In plants, this toxicity serves as a defense mechanism against herbivores and competing vegetation.[5] The diverse pharmacological activities of other azetidine derivatives, such as anticancer, antibacterial, and antimalarial effects, highlight the potential of this scaffold in drug development.[6][7]

Extraction and Isolation from Natural Sources

The isolation of azetidine-2-carboxylic acid from its natural sources is a critical step for its study and utilization. The following is a generalized protocol for its extraction from plant material.

Experimental Protocol: Extraction and Isolation from Convallaria majalis

-

Homogenization: Freshly collected rhizomes and foliage of Convallaria majalis are homogenized in a blender with 80% ethanol.

-

Extraction: The homogenate is stirred for several hours at room temperature to ensure complete extraction of the small molecule components.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol.

-

Purification by Ion-Exchange Chromatography: The aqueous concentrate is passed through a cation-exchange resin column. The column is washed with deionized water to remove neutral and anionic compounds. Azetidine-2-carboxylic acid is then eluted with a dilute ammonia solution.

-

Crystallization: The fractions containing azetidine-2-carboxylic acid are pooled, concentrated, and the compound is crystallized from an aqueous ethanol solution.

-

Characterization: The identity and purity of the isolated compound are confirmed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[9]

Caption: Workflow for the Extraction and Isolation of Aze.

Degradation in the Environment

Interestingly, some soil microorganisms have evolved the ability to utilize azetidine-2-carboxylic acid as a sole nitrogen source.[9] Species such as Enterobacter agglomerans and Enterobacter amnigenus have been isolated from the soil surrounding Convallaria majalis beds and have been shown to degrade this compound.[16][17] This suggests a natural mechanism for the recycling of this otherwise toxic metabolite in the ecosystem.

Future Perspectives and Applications in Drug Development

The unique structural and biological properties of azetidine-2-carboxylic acid and its derivatives make them highly valuable for drug discovery. The rigid, four-membered ring can be used to introduce conformational constraints into peptide-based drugs, potentially improving their potency and metabolic stability. The diverse pharmacological activities already observed for azetidine-containing compounds suggest that nature's own library of these molecules holds significant promise for the development of new therapeutic agents.[7][8] The elucidation of their biosynthetic pathways also opens up possibilities for their biotechnological production through metabolic engineering.[15]

Conclusion

Azetidine-2-carboxylic acid is a naturally occurring compound with a rich and diverse biology. From its role as a plant defense molecule to its potential as a scaffold for novel therapeutics, it continues to be a subject of intense scientific interest. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, biological activity, and methods for its isolation. It is hoped that this information will serve as a valuable resource for researchers seeking to explore and exploit the unique properties of this fascinating molecule.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of (R)-1-Methylazetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the toxicological profile of the novel small molecule, (R)-1-Methylazetidine-2-carboxylic acid. In the absence of extensive empirical data for this specific compound, this document outlines a robust, tiered testing strategy grounded in established international regulatory guidelines and informed by the known biological activities of its structural analog, Azetidine-2-carboxylic acid. The methodologies detailed herein are designed to construct a thorough safety profile, a critical step in the progression of any new chemical entity towards clinical development.

Introduction to this compound: The Need for a Proactive Toxicological Assessment

This compound is a synthetic amino acid analog. Its structural similarity to proline suggests potential interactions with biological systems that utilize or are affected by proline metabolism. The parent compound, Azetidine-2-carboxylic acid (Aze), is a known toxin and teratogen that can be misincorporated into proteins in place of proline, leading to altered protein structure and function.[1][2] This misincorporation can induce cellular stress, apoptosis, and has been implicated in various toxicological endpoints.[3][4] The addition of a methyl group at the 1-position of the azetidine ring in this compound may alter its pharmacokinetic and toxicodynamic properties compared to the parent compound. Therefore, a comprehensive toxicological evaluation is imperative to characterize its safety profile and determine its potential for further development.

The early and integrated assessment of a compound's safety profile is a cornerstone of modern drug development, enabling informed decision-making and minimizing late-stage failures.[5][6] This guide proposes a strategic approach to the toxicological evaluation of this compound, commencing with in silico and in vitro methods to refine and reduce the necessity for extensive animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement).[7]

Physicochemical Properties and In Silico Toxicological Prediction

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Toxicology |

| Molecular Formula | C5H9NO2 | Defines the elemental composition. |

| Molecular Weight | 115.13 g/mol | Influences diffusion and transport across membranes.[8] |

| pKa | (Predicted) ~2-3 (acid), ~9-10 (amine) | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |

| LogP | (Predicted) < 0 | Indicates hydrophilicity, suggesting lower potential for bioaccumulation in fatty tissues but potentially rapid renal clearance. |

| Water Solubility | (Predicted) High | High solubility can lead to rapid absorption and distribution in aqueous environments. |

In silico toxicological predictions, using quantitative structure-activity relationship (QSAR) models, can provide initial alerts for potential toxicities. For this compound, QSAR models would be employed to predict potential for genotoxicity, carcinogenicity, and reproductive toxicity based on its chemical structure. While not a substitute for empirical testing, these predictions guide the design of subsequent in vitro and in vivo studies.

A Tiered Approach to In Vitro Toxicology

In vitro toxicology studies are essential for the early identification of potential hazards and for elucidating mechanisms of toxicity.[9][10] They offer a high-throughput and cost-effective means of screening compounds before committing to more complex in vivo experiments.[11]

Cytotoxicity Assays

The initial assessment of toxicity involves evaluating the compound's effect on cell viability. A panel of cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, and a neuronal cell line) should be utilized.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a concentration range of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is mandated by regulatory agencies.[13][14]

-

Bacterial Reverse Mutation Assay (Ames Test): This test, conducted in accordance with OECD Guideline 471, assesses the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Chromosomal Aberration Test: This assay, following OECD Guideline 473, evaluates the potential of the compound to cause structural chromosomal damage in mammalian cells.

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA): This test, as per OECD Guideline 476, detects gene mutations in mammalian cells.

Safety Pharmacology

In vitro safety pharmacology studies are designed to identify undesirable effects on major physiological systems.

-

hERG Channel Assay: To assess the risk of cardiac QT interval prolongation, an automated patch-clamp assay on cells expressing the hERG channel should be performed. This is a critical safety endpoint, as hERG channel inhibition is a common cause of drug withdrawal.[15]

In Vivo Toxicological Evaluation: A Stepwise Approach

Should in vitro studies indicate an acceptable safety profile, a carefully designed series of in vivo studies is warranted to understand the compound's effects in a whole organism.[5][16] These studies must be conducted in compliance with Good Laboratory Practice (GLP) and international guidelines such as those from the OECD and ICH.[17][18][19]

Pharmacokinetic and Toxicokinetic Studies

Understanding the ADME properties of this compound is crucial for interpreting toxicology data.[13] A preliminary pharmacokinetic study in a rodent species (e.g., rat) will determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. Toxicokinetic analysis will be integrated into the repeat-dose toxicity studies to correlate systemic exposure with observed toxic effects.[14]

Acute Toxicity

An acute oral toxicity study, following a method such as the Up-and-Down Procedure (OECD Guideline 425), will be conducted to determine the acute lethal dose (LD50) and identify signs of acute toxicity.[20] This information is vital for dose selection in subsequent studies.

Repeat-Dose Toxicity

Sub-chronic repeat-dose toxicity studies are essential for evaluating the effects of repeated exposure. A 28-day oral toxicity study in a rodent species (OECD Guideline 407) would be an appropriate first step.[21]

Experimental Workflow: 28-Day Oral Toxicity Study

Caption: Workflow for a 28-day repeat-dose oral toxicity study.

Table 2: Key Endpoints in a 28-Day Repeat-Dose Toxicity Study

| Category | Endpoints |

| In-life | Clinical signs, body weight, food/water consumption, ophthalmology. |

| Clinical Pathology | Hematology, clinical chemistry, urinalysis. |

| Pathology | Gross necropsy, organ weights, histopathology of key organs. |

Reproductive and Developmental Toxicity

Given the known teratogenic effects of the parent compound, Azetidine-2-carboxylic acid, a thorough evaluation of reproductive and developmental toxicity is critical.[1][22] A preliminary developmental toxicity screening assay (e.g., OECD Guideline 421) would be a prudent initial step.

Mechanistic Toxicology: Understanding the "Why"

Should any toxicities be identified, further mechanistic studies will be crucial to understand the underlying biological pathways. Given the known mechanism of action of Azetidine-2-carboxylic acid, investigating the potential for this compound to be misincorporated into proteins would be a key focus.

Proposed Mechanistic Investigation Pathway

Caption: Hypothetical pathway for toxicity via protein misincorporation.

Conclusion: Building a Comprehensive Safety Narrative

The toxicological evaluation of this compound must be a dynamic and iterative process. The tiered approach outlined in this guide, from in silico predictions to comprehensive in vivo studies, provides a robust framework for building a detailed safety profile. Each step is designed to inform the next, ensuring a scientifically sound and ethically responsible investigation. The ultimate goal is to generate a comprehensive data package that will enable a clear risk-benefit assessment for the future development of this compound.

References

- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development.

- Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.

- nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals | Toxicological evaluation.

- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.

- Slideshare. (n.d.). ICH Safety Guidelines.

- ClinSkill. (2023, May 5). ICH Guidelines for Clinical Safety.

- Biobide. (2022, November 3). In vivo toxicology studies.

- International Council for Harmonisation. (n.d.). Safety Guidelines.

- Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4.

- MedBound Hub. (2025, December 3). Key OECD Guidelines for Testing Chemicals.

- European Medicines Agency. (n.d.). ICH: safety.

- National Toxicology Program. (n.d.). OECD Test Guideline 425.

- Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development.

- Labcorp. (n.d.). In vitro toxicology nonclinical studies.

- Creative Bioarray. (n.d.). In Vivo Toxicity Study.

- International Council for Harmonisation. (n.d.). ICH guidelines.

- Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.

- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.

- National Center for Biotechnology Information. (n.d.). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform.

- Slideshare. (n.d.). In vitro testing of drug toxicity.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: (S)-(-)-Azetidine-2-carboxylic acid.

- TCI Chemicals. (2024, November 28). SAFETY DATA SHEET: L-Azetidine-2-carboxylic Acid.

- CymitQuimica. (2024, December 19). Safety Data Sheet: Azetidine-1-carboxamide.

- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: (R)-Azetidine-2-carboxylic acid hydrochloride.

- MedChemExpress. (2025, October 17). (R)-Azetidine-2-carboxylic acid-SDS.

- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid.

- Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918.

- Joneja, M. G. (1981). Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications.

- Rodgers, K. J., et al. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Amino Acids, 51(9), 1335-1346.

- LabSolutions. (n.d.). 1-methylazetidine-2-carboxylic acid.

- PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid.

- Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid.

- PubChem. (n.d.). Methyl azetidine-2-carboxylate.

- Sigma-Aldrich. (n.d.). (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester.

- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.

- National Center for Biotechnology Information. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- Grant, M. M., et al. (1975). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro. The Journal of Biological Chemistry, 250(4), 1355-1361.

- MedchemExpress.com. (n.d.). Azetidine-2-carboxylic acid | Natural Product.

- Adamson, I. Y., & King, G. M. (1987). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats.

- Grant, M. M., et al. (2025, August 9). (PDF) Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 6. jordilabs.com [jordilabs.com]

- 7. blog.biobide.com [blog.biobide.com]

- 8. labsolu.ca [labsolu.ca]

- 9. labcorp.com [labcorp.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. ICH Safety Guidelines | PPTX [slideshare.net]

- 14. ICH: safety | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Official web site : ICH [ich.org]

- 16. nano-test.de [nano-test.de]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. medboundhub.com [medboundhub.com]

- 22. Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (R)-1-Methylazetidine-2-carboxylic acid

This guide provides a detailed exploration of the molecular mechanisms surrounding (R)-1-Methylazetidine-2-carboxylic acid. Recognizing the limited direct research on this specific N-methylated R-enantiomer, this document synthesizes information from its parent compounds and structural analogues to build a comprehensive understanding. We will first delve into the well-established mechanism of L-Azetidine-2-carboxylic acid, a potent proline mimic, to provide a foundational context. Subsequently, we will analyze the profound structural and stereochemical modifications in this compound and hypothesize its likely divergent biological role, shifting from a proteotoxic agent to a valuable synthetic scaffold in modern drug discovery.

Part 1: The Proline Analogue Paradigm: Mechanism of L-Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid (L-AZE) is a naturally occurring non-proteinogenic amino acid found in plants such as sugar beets.[1] Its mechanism of action is a classic example of molecular mimicry, where it acts as an antagonist to the proteinogenic amino acid, L-proline.[2] The structural similarity between L-AZE and L-proline, differing only by a single methylene group in the cyclic structure, is close enough to deceive the cellular machinery of protein synthesis.[1][3]

The primary cellular target of L-AZE is the prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) molecules with proline. L-AZE is recognized and activated by ProRS, leading to the formation of AZE-tRNA^Pro. This "mischarged" tRNA is then delivered to the ribosome and incorporated into nascent polypeptide chains in place of proline residues.[3][4]

The substitution of the five-membered proline ring with the more constrained four-membered azetidine ring of L-AZE introduces significant structural perturbations in proteins. These alterations can disrupt secondary and tertiary structures, leading to protein misfolding and aggregation. The accumulation of these aberrant proteins triggers a cellular stress cascade known as the Unfolded Protein Response (UPR).[5] The UPR is a signaling pathway aimed at restoring proteostasis, but sustained activation due to overwhelming protein damage ultimately leads to apoptosis, or programmed cell death.[5][6] This pathway underscores the toxicity observed with L-AZE treatment in various biological systems, from plants to mammalian cells.[1][5][6]

Biological Consequences of L-Azetidine-2-carboxylic Acid Exposure

The incorporation of L-AZE in place of proline has been shown to have a range of toxic and teratogenic effects across different species.[4][7]

| Biological Effect | Model System | Key Findings | Reference |

| Inhibition of Collagen Synthesis | Fetal Rat Calvaria | Decreased intracellular free proline and reduced proline incorporation into collagen. | [4] |

| Anti-angiogenic | Rat Mesenteric-Window | Systemically suppressed mast-cell-mediated angiogenesis. | |

| Neuroinflammation & Apoptosis | BV2 Microglial Cells | Reduced cell viability, increased BAX/Bcl2 ratio, and increased pro-inflammatory markers. | [1][6] |

| Inhibition of Root Growth | Arabidopsis thaliana | Growth reduction restored by L-proline supplementation, confirming competition. | [5] |

Part 2: The Impact of Structural Modification in this compound

The specific molecule of interest, this compound, possesses two critical structural differences from L-AZE: the stereochemistry at the C2 position is inverted (R instead of S), and the nitrogen atom is methylated. These modifications are not trivial and are predicted to fundamentally alter its mechanism of action.

The Decisive Role of Stereochemistry

Biological systems, particularly enzyme active sites, are chiral environments. The specificity of aminoacyl-tRNA synthetases for their cognate amino acids is highly dependent on the correct stereochemistry. Prolyl-tRNA synthetase has evolved to recognize and bind L-proline (the S-enantiomer). It is highly improbable that the R-enantiomer, (R)-Azetidine-2-carboxylic acid, would be recognized and activated by ProRS. Therefore, the initial step in the toxic mechanism of L-AZE—incorporation into proteins—is unlikely to occur with the R-enantiomer.

The Influence of N-Methylation

The methylation of the ring nitrogen introduces further significant changes:

-

Loss of a Hydrogen Bond Donor: The secondary amine in L-AZE can act as a hydrogen bond donor, a key interaction for binding in many protein active sites. The tertiary amine in the N-methylated compound lacks this capability.

-

Increased Steric Hindrance: The methyl group adds bulk, which could sterically clash with residues in an active site optimized for the smaller, non-methylated proline.

-

Altered Basicity and Polarity: The pKa of the nitrogen is altered, which can affect its charge state at physiological pH and its overall polarity, influencing its solubility and ability to cross biological membranes.

Given these substantial modifications, it is reasonable to hypothesize that this compound does not act as a proline mimic. Its biological activity, if any, would likely proceed through a completely different and currently unidentified mechanism.

Part 3: A New Role - (R)-Azetidine-2-carboxylic acid as a Synthetic Scaffold

While direct evidence for the biological activity of this compound is lacking, the structurally related (R)-Azetidine-2-carboxylic acid has emerged as a valuable building block in the field of targeted protein degradation.[8] Specifically, it is used as a linker component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two.[]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[9][] Azetidine rings are conformationally constrained and can serve as rigid scaffolds within the linker, helping to achieve the optimal orientation of the two ligands for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[11] In this context, the azetidine derivative is not the "warhead" with intrinsic biological activity, but rather a structural component chosen for its physicochemical properties.

Part 4: Proposed Experimental Workflows for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of foundational experiments are required. The following protocols outline a logical progression for this investigation.

Protocol 1: In Vitro Protein Synthesis Assay

Objective: To determine if this compound is incorporated into newly synthesized proteins, directly testing the proline mimic hypothesis.

Methodology:

-

System Preparation: Utilize a commercially available rabbit reticulocyte lysate in vitro translation system.[3]

-

Reaction Setup: Prepare reaction mixtures containing the lysate, an mRNA template (e.g., luciferase mRNA), and a mixture of all amino acids except proline.

-

Experimental Groups:

-

Positive Control: Add ³H-labeled L-proline.

-

Negative Control: No added proline or analogue.

-

L-AZE Control: Add ³H-labeled L-Azetidine-2-carboxylic acid.

-

Test Article: Add ³H-labeled this compound.

-

-

Incubation: Incubate all reactions at 30°C for 90 minutes to allow for protein synthesis.

-

Protein Precipitation: Stop the reactions and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the protein pellets, resuspend them, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Compare the counts per minute (CPM) across the different groups. Significant incorporation of the test article would be indicated by CPM values well above the negative control.

Protocol 2: Broad-Panel Receptor and Enzyme Screening

Objective: To perform an unbiased screen to identify potential molecular targets.

Methodology:

-

Compound Submission: Submit this compound to a commercial service offering broad-panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-